

A Comprehensive Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

Cat. No.: B15553122

[Get Quote](#)

CAS Number: 127640-49-7

This technical guide provides an in-depth overview of **1,2-Dioleoyl-sn-glycero-3-succinate** (DOGS), an anionic, pH-responsive lipid increasingly utilized in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental applications, and underlying biochemical pathways associated with DOGS.

Physicochemical Properties and Specifications

1,2-Dioleoyl-sn-glycero-3-succinate is a synthetic phospholipid derivative featuring two unsaturated oleoyl chains linked to a glycerol backbone, which is further modified with a succinate headgroup.^[1] This unique structure imparts a net negative charge and pH-sensitive characteristics, making it a valuable component in the formulation of liposomes and other nanoparticles.^[1]

The key physical and chemical properties of DOGS are summarized below.

Property	Value	Reference
CAS Number	127640-49-7	[2]
Molecular Formula	C43H76O8	[1]
Molecular Weight	721.06 g/mol	[1]
Appearance	White Solid / Light yellow liquid	[1] [3]
Purity	≥95% to >98%	[1] [3]
Solubility	Soluble in chloroform, methanol, ethanol, dichloromethane	[3] [4]
Storage	-20°C, away from light	[1] [3] [4]
IUPAC Name	4-[(2R)-2,3-bis[[<i>Z</i>]-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid	[1]

Applications in Drug Delivery

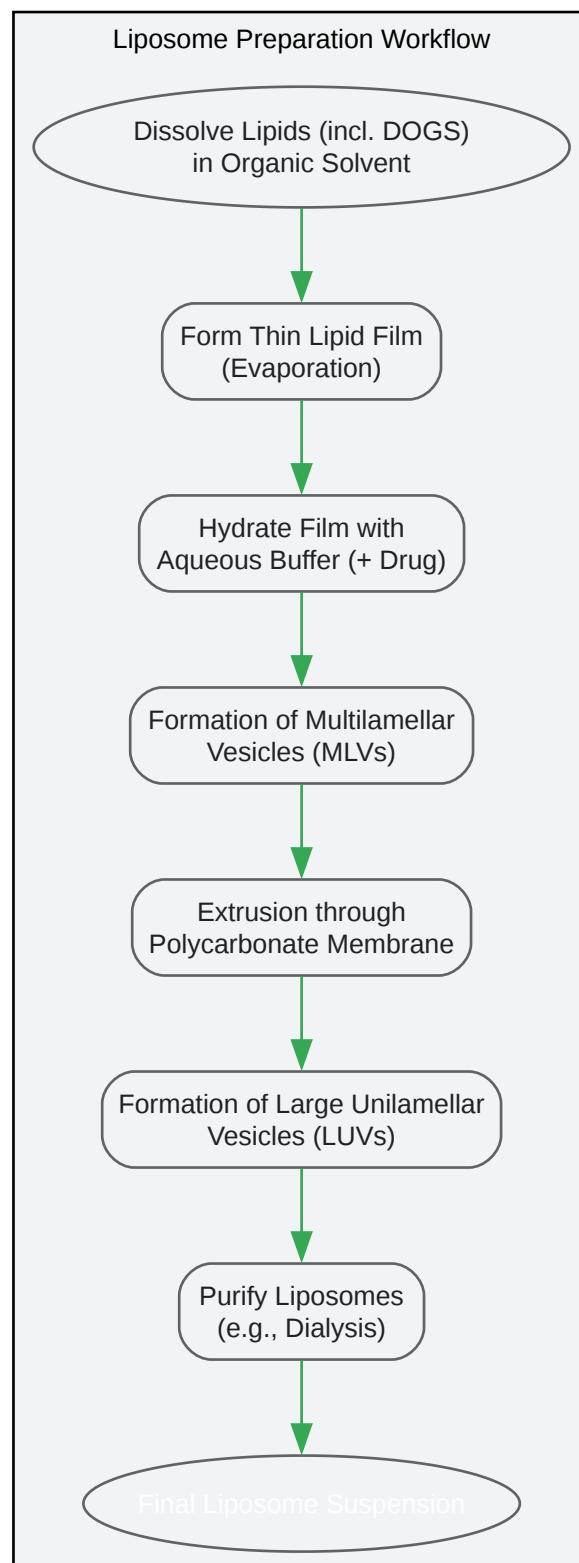
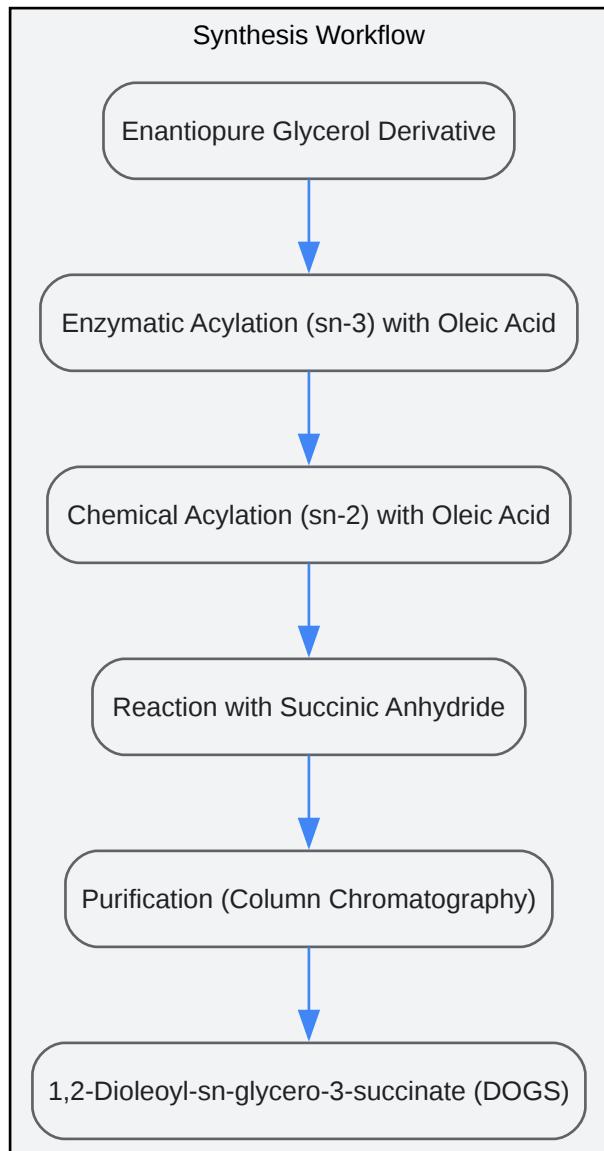
The primary application of DOGS is in the formulation of liposomal drug and gene delivery systems.[\[1\]](#) Its anionic nature and pH responsiveness are leveraged to create stable nanocarriers that can be triggered to release their payload in specific microenvironments, such as acidic tumor tissues.[\[1\]](#)[\[5\]](#)

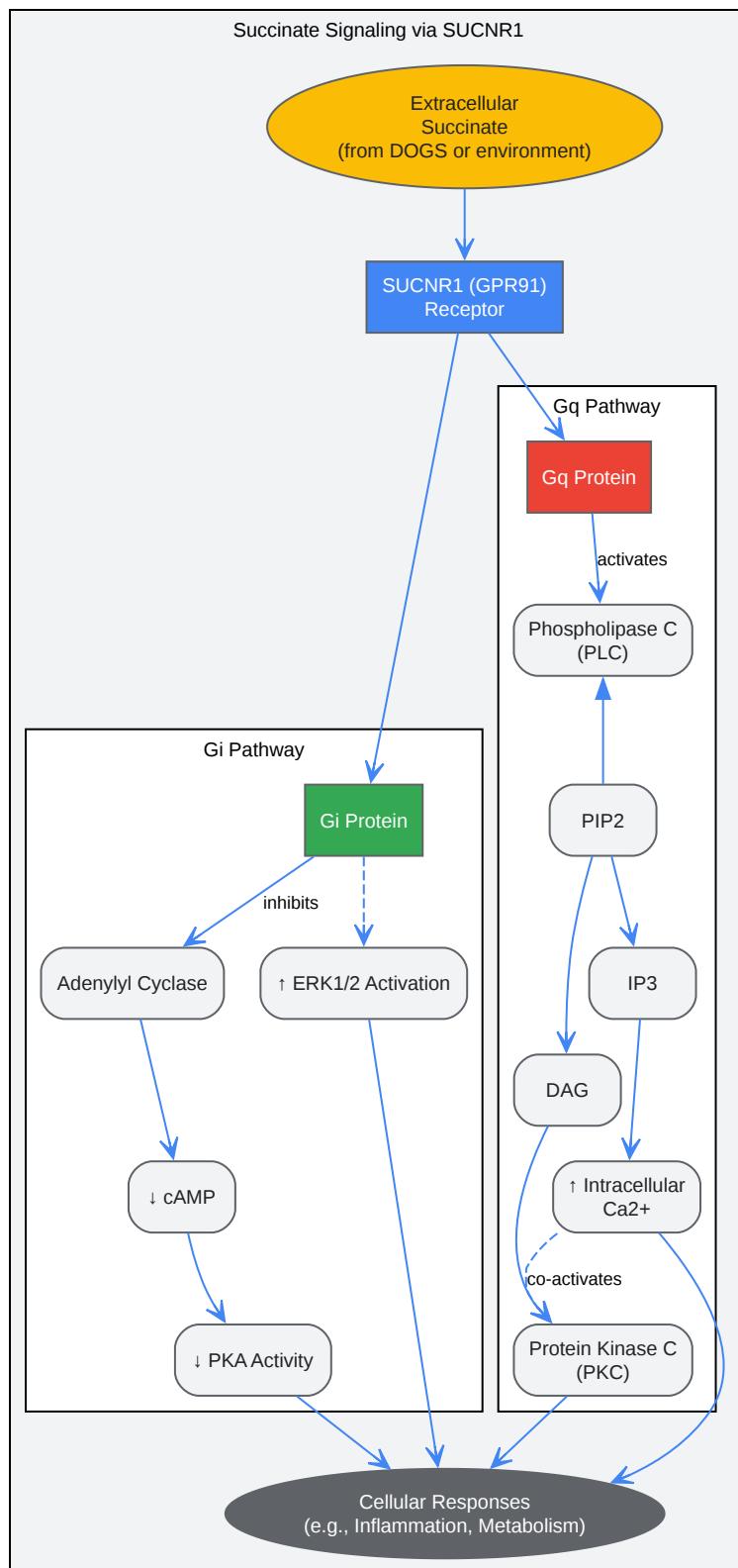
Liposome Formulation and Characteristics

DOGS is incorporated into lipid bilayers to modulate their physical properties. Its presence can influence the vesicle's surface charge, elasticity, stability, and fusogenicity.[\[1\]](#) These characteristics are critical for optimizing drug encapsulation, controlling release kinetics, and enhancing cellular uptake. The table below presents typical quantitative data for liposomal formulations, including those with compositions designed for pH-responsiveness, similar to what would be expected for DOGS-containing liposomes.

Parameter	Formulation Details	Value	Reference
Particle Size	DOPE/CHEMS/DSPE -PEG2000 liposomes	~130 nm	[6]
Cisplatin-loaded DOPE/CHEMS liposomes	< 200 nm	[7]	
Zeta Potential	Stearylamine-containing liposomes (pH 5.6)	+30.1 ± 1.2 mV	[8][9]
Dicyethylphosphate-containing liposomes (pH 5.6)	-36.7 ± 3.3 mV	[8][9]	
Encapsulation Efficiency	Doxorubicin in POPC/DOTAP/DOPE liposomes	92.8% - 94.1%	[10]
Doxorubicin with 300mM ammonium phosphate	97.98%	[10]	
pH-Triggered Drug Release	Doxorubicin from DOPE/CHEMS liposomes (12h)	~80% at pH 5.3 vs. <20% at pH 7.4	[6]
Cisplatin from DOPE/CHEMS liposomes (24h)	>80% at pH 5.5 vs. <40% at pH 7.4	[7]	

Experimental Protocols



General Synthesis of 1,2-Diacyl-sn-glycero-3-succinate Derivatives


The synthesis of diacyl-glycerol derivatives typically involves a multi-step chemoenzymatic process. A general approach is outlined below, based on established methods for similar lipid

structures.

- Enzymatic Acylation: An immobilized lipase, such as *Candida antarctica* lipase, is used to selectively acylate the sn-3 position of an enantiopure glycerol derivative with a desired fatty acid (e.g., oleic acid).
- Chemical Acylation: The remaining hydroxyl group at the sn-2 position is then acylated with a second fatty acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[\[11\]](#)
- Succinate Headgroup Addition: The terminal hydroxyl group is reacted with succinic anhydride to introduce the succinate moiety.
- Purification: The final product is purified using column chromatography to achieve high purity.

The workflow for this synthesis process is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 1,2-DIOLEOYL-SN-GLYCERO-3-SUCCINATE | 127640-49-7 [chemicalbook.com]
- 3. 1,2-Dioleoyl-sn-Glycero-3-Succinate - CD BioSustainable [sustainable-bio.com]
- 4. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-(Succinimidyl Succinate) - CD BioSustainable [sustainable-bio.com]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholestryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553122#1-2-dioleoyl-sn-glycero-3-succinate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com